molecular formula C10H12F2OS B7939472 4-(2,5-Difluorophenoxy)butane-1-thiol

4-(2,5-Difluorophenoxy)butane-1-thiol

Cat. No.: B7939472
M. Wt: 218.27 g/mol
InChI Key: CDFIHIQEOIINBA-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenoxy)butane-1-thiol is a fluorinated thiol-containing compound characterized by a butane chain linked to a 2,5-difluorophenoxy group and a terminal thiol (-SH) moiety. Its structure combines the electron-withdrawing properties of fluorine atoms with the nucleophilic reactivity of the thiol group, making it of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2,5-difluorophenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OS/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-14/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFIHIQEOIINBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • Core scaffold : Pyrimidine ring vs. butane chain.
  • Substituents: 2,6-difluorophenoxy group vs. 2,5-difluorophenoxy; trifluoromethyl (-CF₃) and amine (-NH₂) groups vs. thiol (-SH).
  • Molecular Weight : Higher due to the pyrimidine ring and CF₃ group.

Functional and Pharmacological Differences :

  • The pyrimidin-2-amine derivative acts as a potentiator of the HMRGX1 receptor, demonstrating efficacy in preclinical pain models .

3-Methyltetrahydropyran-3-amine hydrochloride

Structural Differences :

  • Core scaffold : Tetrahydropyran (oxygen-containing ring) vs. linear butane chain.
  • Functional Groups: Amine (-NH₂) and methyl group vs. thiol and difluorophenoxy.

Research Findings and Mechanistic Insights

  • The 2,6-difluoro isomer in the pyrimidine derivative improves receptor selectivity due to its bulkier geometry, as evidenced in HMRGX1 receptor studies .
  • Thiol vs. Amine Reactivity: Thiols are prone to oxidation, limiting the shelf-life of this compound. In contrast, the amine group in pyrimidin-2-amine derivatives offers better stability and hydrogen-bonding capacity for receptor interactions.

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